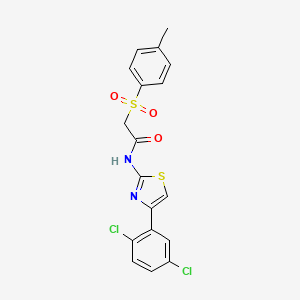![molecular formula C17H17ClN6O3 B2617918 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921857-72-9](/img/structure/B2617918.png)
3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a heterocyclic compound. It belongs to the class of triazolopurines, which are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopurine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and purine . The compound also contains a chlorophenyl group, an ethoxyethyl group, and a methyl group attached to the triazolopurine core.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis of triazole and purine derivatives, highlighting the chemical versatility and potential for generating novel compounds. For example, El-Agrody et al. (2001) describe the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the utility of heteroaromatization with 4-hydroxycoumarin for producing a variety of compounds with potential biological activities (El-Agrody et al., 2001). Similarly, the work of Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives illustrates the chemical methodologies for constructing triazole-based compounds with potential antimicrobial properties (Bektaş et al., 2007).
Potential Biological Activities
Several studies have evaluated related compounds for their biological activities, including antimicrobial and anticancer properties. The research by El-Agrody et al. (2001) on pyrimidine and triazine derivatives explored their antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents. Similarly, the study on the synthesis and biological evaluation of novel fused triazolo pyrrolo purine derivatives by Sucharitha et al. (2021) investigated their anti-proliferative activity against human cancer cell lines, demonstrating the anticancer potential of these compounds (Sucharitha et al., 2021).
Orientations Futures
Triazolopurines, including this compound, have shown promising pharmacological activities, suggesting their potential in drug design, discovery, and development . Future research could focus on exploring the synthesis process, physical and chemical properties, safety and hazards, and mechanism of action of this compound. This would help in the rational design and development of new target-oriented triazolopurine-based drugs for the treatment of various diseases .
Mécanisme D'action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione acts by inhibiting the activity of CDK2 . This inhibition leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione affects the cell cycle progression pathway . This results in the arrest of the cell cycle at the G0-G1 stage , thereby preventing the proliferation of cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is the significant inhibition of cell growth . This is achieved through the induction of apoptosis and the alteration of cell cycle progression .
Propriétés
IUPAC Name |
8-(4-chlorophenyl)-5-(2-ethoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-3-27-9-8-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNPPKTGUGYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

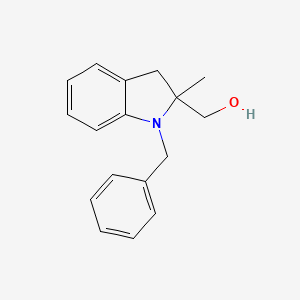
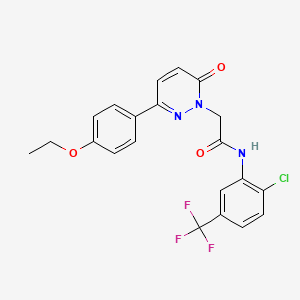
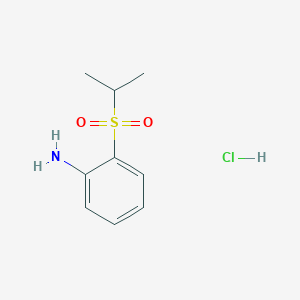

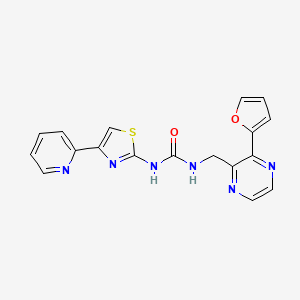

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2617846.png)

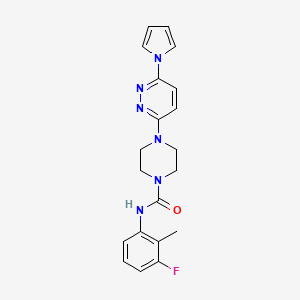
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2617850.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2617853.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)
